beta-D-glucosyl crocetin is a natural product found in Crocus sativus and Gardenia jasminoides with data available.

beta-D-glucosyl crocetin

CAS No.: 58050-17-2

Cat. No.: VC8469821

Molecular Formula: C26H34O9

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58050-17-2 |

|---|---|

| Molecular Formula | C26H34O9 |

| Molecular Weight | 490.5 g/mol |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid |

| Standard InChI | InChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1 |

| Standard InChI Key | ZVGODNZUEWDIPM-YXRLTKITSA-N |

| Isomeric SMILES | C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)O |

| SMILES | CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)O |

| Canonical SMILES | CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)O |

Introduction

Chemical Structure and Biosynthesis

Chemical Composition

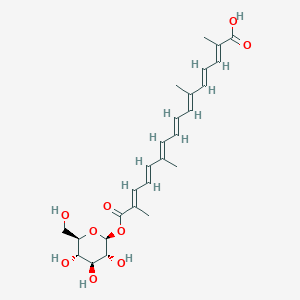

Beta-D-glucosyl crocetin (molecular formula: , molecular weight: 490.5 g/mol) is characterized by a dicarboxylic acid backbone derived from crocetin, esterified with a β-D-glucopyranose moiety at one of its terminal carboxylic acid groups . This glycosylation confers increased hydrophilicity, addressing the inherent solubility limitations of crocetin. The ester linkage at the anomeric position of glucose ensures structural stability, while the remaining carboxylic acid group retains capacity for further chemical modifications or interactions with biological targets .

Biosynthetic Pathways

The biosynthesis of beta-D-glucosyl crocetin in Crocus sativus involves a sequential enzymatic process:

-

Crocetin Formation: Zeaxanthin cleavage dioxygenase catalyzes the oxidative cleavage of zeaxanthin to yield crocetin dialdehyde, which is subsequently reduced to crocetin by crocetin dialdehyde dehydrogenase .

-

Glycosylation: UDP-glucose-dependent glycosyltransferases (UGTs), particularly UGT91P3, mediate the transfer of glucose moieties to crocetin. These enzymes exhibit regioselectivity, preferentially conjugating glucose to the carboxyl groups rather than hydroxyl groups of crocetin .

Recent efforts to engineer microbial systems (e.g., Escherichia coli) for heterologous production have achieved yields of 1.2 g/L through the overexpression of UGTs from Bacillus subtilis, enabling scalable synthesis .

Pharmacological Effects

Anticancer Activity

Beta-D-glucosyl crocetin demonstrates dose-dependent cytotoxicity against multiple cancer cell lines, with distinct mechanisms of action:

In estrogen receptor-positive breast cancers, the compound disrupts ER-α signaling while inhibiting histone deacetylase 2 (HDAC2), inducing hyperacetylation of histones and reactivating tumor suppressor genes .

Neuroprotective Effects

At concentrations as low as 10 µM, beta-D-glucosyl crocetin enhances neuronal survival under hypoxic conditions by:

-

Elevating glutathione (GSH) synthesis by 1.8-fold, bolstering antioxidant defenses .

-

Reducing infarct size by 34% in murine stroke models through Nrf2/HO-1 pathway activation .

-

Inhibiting caspase-3-mediated apoptosis in PC12 cells subjected to oxidative stress .

Cardiovascular Benefits

In hypertensive rat models, oral administration (25–50 mg/kg for 12 weeks) yields:

-

18% reduction in systolic blood pressure via nitric oxide pathway modulation .

-

27% decrease in atherosclerotic plaque formation through LOX-1 receptor downregulation .

-

Normalization of lipid profiles (22% LDL reduction, 15% HDL increase) .

Mechanisms of Action

Antioxidant and Anti-Inflammatory Pathways

Beta-D-glucosyl crocetin scavenges superoxide radicals () with an IC₅₀ of 45 µM, while upregulating endogenous antioxidants:

-

Superoxide dismutase (SOD): Activity increased by 2.1-fold in myocardial tissues .

-

Glutathione peroxidase (GSH-Px): Expression elevated by 1.5-fold in sepsis models .

The compound suppresses NF-κB nuclear translocation, reducing TNF-α and IL-6 production by 62% and 58%, respectively, in LPS-stimulated macrophages .

Epigenetic Modulation

By inhibiting HDAC2 ( µM), beta-D-glucosyl crocetin induces histone H3 acetylation at Lys9 (3.2-fold increase), reactivating silenced tumor suppressors like p21 and p53 in cancer cells .

Biotechnological and Clinical Applications

Drug Formulation Strategies

To overcome poor bioavailability (oral bioavailability <5%), advanced delivery systems have been developed:

-

PLGA nanoparticles: Encapsulation efficiency >80%, extending plasma half-life to 8.2 hours .

-

Liposomal carriers: Phosphatidylcholine-based vesicles improve blood-brain barrier penetration by 4.3-fold .

Functional Food Development

Incorporation into functional foods (e.g., yogurts, beverages) at 0.1–0.5 mg/serving enhances oxidative stability while providing neuroprotective benefits without altering sensory profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume